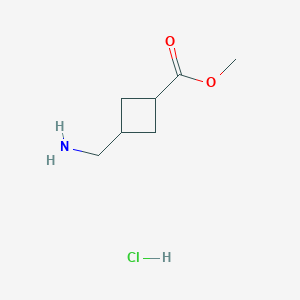
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride
Vue d'ensemble
Description
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride, also known as MACC hydrochloride, is a chemical compound used in scientific research. It is a cyclic amino acid derivative that has been found to have potential therapeutic applications.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Properties
Cyclobutene Electrocylic Reactions : A study highlighted the synthesis of Methyl 3-formylcyclobutene-3-carboxylate, demonstrating its role in electrocyclization reactions. This research confirms theoretical predictions about the competition between ester and formyl groups in controlling torquoselectivity during these reactions (Niwayama & Houk, 1992).
Substituent Effects on Cyclobutenes : Another study explored the substituent effects on the geometries and conrotatory electrocyclic ring openings of cyclobutenes, providing a comprehensive theory of substituent effects on these processes. This research is crucial for understanding how different substituents affect the behavior of cyclobutene derivatives in chemical reactions (Niwayama et al., 1996).
Aza-Diels-Alder Reactions : The asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution was reported. This method highlights the utility of cyclobutane derivatives in synthesizing complex amino acid structures, which are valuable in medicinal chemistry and drug design (Waldmann & Braun, 1991).
Material Science and Medicinal Chemistry
Synthesis of Antiviral Compounds : A research focused on the synthesis of cyclobutyladenines, which are potent antiviral carbocyclic analogues of oxetanocin A. This showcases the application of cyclobutane derivatives in developing new antiviral drugs (Maruyama, Hanai, & Sato, 1992).
Enantioselective Synthesis : A study on the enantioselective C(sp3)–H activation using a chiral hydroxamic acid ligand for the synthesis of cyclobutanecarboxylates highlights the importance of cyclobutane derivatives in creating enantioselective compounds, which are crucial in developing drugs with specific biological activities (Xiao et al., 2014).
Propriétés
IUPAC Name |
methyl 3-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-2-5(3-6)4-8;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFMSHLXCSNVHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Aminomethyl)cyclobutanecarboxylate Hydrochloride | |
CAS RN |
1630907-39-9 | |
| Record name | Methyl 3-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

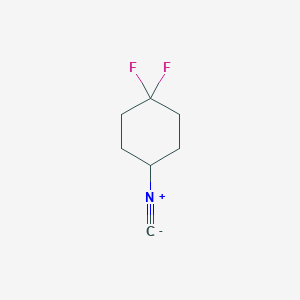
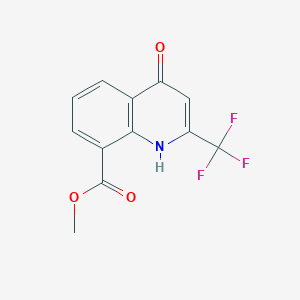
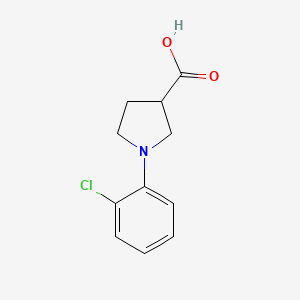
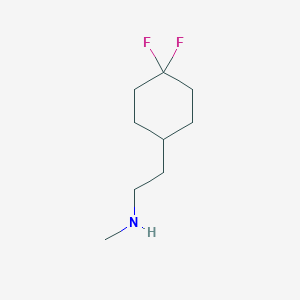
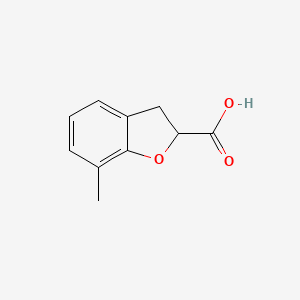
![4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1530766.png)
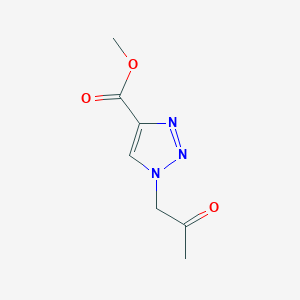

![2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B1530770.png)
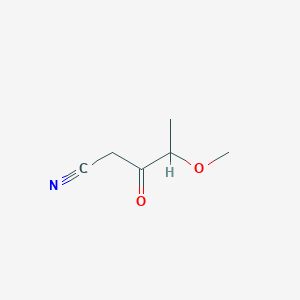
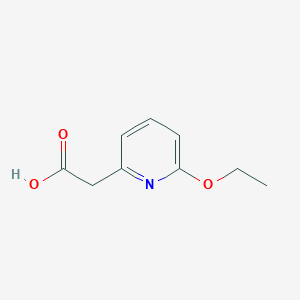
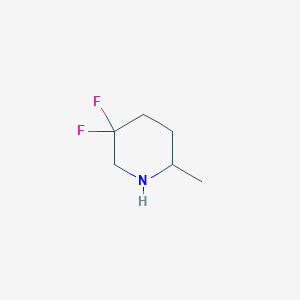
![5-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B1530776.png)
